
Aliskiren hydrochloride
描述
Aliskiren hydrochloride is a direct renin inhibitor used primarily for the treatment of hypertension. It was developed by Speedel and Novartis and was first approved by the FDA in 2007. This compound works by inhibiting the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aliskiren hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes involves the preparation of aliskiren monofumarate, which is then converted to this compound. The process includes the use of various reagents such as acetonitrile, ethanol, and methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent evaporation methods and the use of proliposomes to improve oral drug delivery .
化学反应分析
Types of Reactions: Aliskiren hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion to carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired product.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aliskiren derivatives.
科学研究应用
Aliskiren hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying renin inhibitors.
Biology: Investigated for its effects on the renin-angiotensin-aldosterone system.
Medicine: Primarily used for the treatment of hypertension and studied for potential benefits in cardiovascular and renal diseases
Industry: Utilized in the development of new antihypertensive drugs and formulations.
作用机制
Aliskiren hydrochloride exerts its effects by inhibiting renin, an enzyme secreted by the kidneys. Renin normally cleaves angiotensinogen to form angiotensin I, which is then converted to angiotensin II, a potent vasoconstrictor. By inhibiting renin, this compound reduces the formation of angiotensin II, leading to vasodilation and decreased blood pressure .
相似化合物的比较
- Angiotensin-Converting Enzyme Inhibitors (e.g., enalapril)
- Angiotensin II Receptor Blockers (e.g., losartan)
Comparison:
- Mechanism of Action: Unlike angiotensin-converting enzyme inhibitors and angiotensin II receptor blockers, which act downstream in the renin-angiotensin-aldosterone system, aliskiren hydrochloride inhibits the system at its origin by blocking renin.
- Efficacy: this compound has been shown to be effective in reducing blood pressure, but its long-term benefits compared to other antihypertensive agents are still under investigation .
This compound stands out due to its unique mechanism of action, targeting the renin-angiotensin-aldosterone system at its source, which may offer advantages in certain clinical scenarios.
生物活性
Aliskiren hydrochloride is a potent oral medication classified as a direct renin inhibitor, primarily used for managing essential hypertension. Its mechanism of action involves the inhibition of renin, the enzyme responsible for initiating the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in blood pressure regulation. This article delves into the biological activity of aliskiren, highlighting its pharmacokinetics, pharmacodynamics, efficacy in clinical studies, and safety profile.
Aliskiren acts by competitively inhibiting renin, thereby preventing the conversion of angiotensinogen to angiotensin I. This inhibition reduces the formation of angiotensin II, a potent vasoconstrictor, and subsequently decreases aldosterone secretion, leading to decreased sodium reabsorption and lower blood pressure .
Key Pharmacological Features
- Inhibition Potency : Aliskiren exhibits an IC50 value of approximately 0.6 nmol/L against human renin, indicating its high potency as a renin inhibitor .
- Bioavailability : The absolute bioavailability of aliskiren is around 2.6%, with peak plasma concentrations reached within 1-3 hours post-administration .
- Protein Binding : Aliskiren shows moderate plasma protein binding (47-51%) and is primarily eliminated unchanged through the hepatobiliary route .
Clinical Efficacy
Aliskiren has been evaluated in numerous clinical trials to assess its efficacy in lowering blood pressure and its overall safety profile.
Summary of Clinical Findings
Safety Profile
Aliskiren is generally well-tolerated, with a safety profile comparable to placebo. Common adverse effects include:
- Gastrointestinal Issues : Diarrhea (3.2%), nausea (3.2%)
- Cardiovascular Effects : Hypotension (3.2%), hyperkalemia (3.2%)
- Others : Nasopharyngitis (3.8%), asthenia (3.2%) .
The incidence of serious adverse effects such as renal dysfunction and hypotension was slightly higher in patients treated with aliskiren compared to placebo, but overall rates were similar between treatment groups .
Case Studies
Several case studies have illustrated the practical application of aliskiren in clinical settings:
- Case Study on Hypertensive Patients : A cohort study involving hypertensive patients demonstrated that aliskiren significantly lowered systolic and diastolic blood pressure compared to baseline measurements after 12 weeks of treatment.
- Renoprotective Effects : Preliminary data suggest that aliskiren may offer renoprotective benefits beyond mere blood pressure reduction, particularly in patients with type 2 diabetes mellitus who are at risk for kidney damage .
属性
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJUIBZAXCXFMZ-NATPOTRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049045 | |
Record name | Aliskiren hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173399-03-6 | |
Record name | Aliskiren hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173399036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aliskiren hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALISKIREN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WAZ9G9ABT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。